molecular formula C19H13N5O3 B3895053 2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile

2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B3895053
M. Wt: 359.3 g/mol
InChI Key: STDVTKCDSKGUQG-UHFFFAOYSA-N
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Description

2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile is a complex organic compound with a unique structure that includes both aromatic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3,4-dicarbonitrile
  • 2-amino-1-(4-methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile

Uniqueness

2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrole-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3/c1-27-15-7-5-13(6-8-15)23-18(16(10-20)17(11-21)19(23)22)12-3-2-4-14(9-12)24(25)26/h2-9H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDVTKCDSKGUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile
Reactant of Route 2
2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile
Reactant of Route 3
2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile
Reactant of Route 4
2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile
Reactant of Route 5
2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile
Reactant of Route 6
2-amino-1-(4-methoxyphenyl)-5-(3-nitrophenyl)-1H-pyrrole-3,4-dicarbonitrile

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